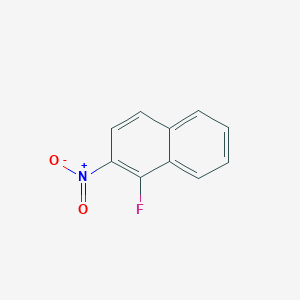

1-Fluoro-2-nitronaphthalene

描述

Contextual Significance in Naphthalene (B1677914) Derivatives Research

Naphthalene and its derivatives are fundamental building blocks in medicinal chemistry and materials science. mdpi.comijrpr.com The naphthalene scaffold is known for its versatility, allowing for structural modifications that can lead to a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. mdpi.com Several naphthalene-based drugs, such as naftifine (B1207962) and terbinafine, have received FDA approval. mdpi.com The ability of naphthalene to form hybrid molecules with other biologically active compounds can result in new drugs with improved affinity, lower toxicity, and better pharmacokinetic profiles. mdpi.com

In materials science, naphthalene derivatives are explored for their intriguing electrochemical and optical properties, finding use in light-emitting diodes, semiconductors, and solar cells. thieme-connect.com The functionalization of the naphthalene ring system alters its aromaticity, which in turn greatly influences the chemical reactivity of these compounds. acs.orgfigshare.com

Rationale for Focused Investigation of 1-Fluoro-2-nitronaphthalene

The specific isomer, this compound, has garnered attention for several reasons. The presence and position of the fluoro and nitro substituents significantly influence the molecule's reactivity and potential applications. The fluorine atom, being highly electronegative, and the nitro group, a strong electron-withdrawing group, deactivate the aromatic ring, affecting its susceptibility to further chemical transformations.

This particular substitution pattern makes this compound a valuable intermediate in organic synthesis. It serves as a precursor for creating more complex molecules, including those with potential applications in the development of fluorescent probes and sensors due to its unique photophysical properties. The compound is also utilized in the industrial production of dyes and other specialty chemicals. Furthermore, the fluorine atom can enhance the biological activity and metabolic stability of molecules, making fluorinated compounds like this compound attractive for medicinal chemistry research.

Current Research Landscape and Key Challenges in Substituted Naphthalene Chemistry

The synthesis of substituted naphthalenes remains an active area of research, with a continuous effort to develop more efficient and selective methods. One of the primary challenges is controlling the regioselectivity of substitution reactions. The position of substituents on the naphthalene ring dramatically affects the properties and reactivity of the resulting molecule. acs.orgfigshare.comhw.ac.uk For instance, in the synthesis of fluoronitronaphthalenes, the strong electron-withdrawing effect of fluorine can direct nitration to a specific position, but achieving other substitution patterns can be difficult.

Traditional synthetic methods, such as the Schiemann reaction for fluorination, often suffer from low yields and the use of hazardous reagents, like diazonium salts, which require strict temperature control. rsc.org This has spurred research into modern methodologies, including transition metal-catalyzed reactions, to improve efficiency and safety. Another significant challenge is the creation of functionalized three-dimensional molecules from planar aromatic substrates, a process known as dearomatization. soton.ac.uk Developing strategies for the dearomative cycloaddition of nitroaromatic compounds is a key area of interest, as it allows for the synthesis of complex polycyclic structures in a single step. soton.ac.uk

Table 1: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| This compound | C₁₀H₆FNO₂ | 191.16 | Serves as a building block in organic synthesis and material science. |

| 1-Nitronaphthalene (B515781) | C₁₀H₇NO₂ | 173.17 | A key intermediate in the synthesis of dyes, pigments, and other organic compounds. |

| 1-Fluoronaphthalene | C₁₀H₇F | 146.16 | Used in the synthesis of various organic compounds and as a research chemical. |

| Naphthalene | C₁₀H₈ | 128.17 | A versatile platform in medicinal chemistry with a wide range of biological activities. mdpi.comijrpr.com |

Table 2: Common Reactions in Naphthalene Chemistry

| Reaction Type | Description | Example |

|---|---|---|

| Electrophilic Aromatic Substitution | Replacement of a hydrogen atom on the aromatic ring with an electrophile. This is the most common reaction for naphthalene. ijrpr.com | Nitration of naphthalene with nitric acid to form 1-nitronaphthalene. ijrpr.com |

| Schiemann Reaction | A method for introducing a fluorine atom into an aromatic ring via a diazonium salt intermediate. rsc.org | Synthesis of this compound from 2-nitro-1-naphthylamine. rsc.org |

| Dearomative Cycloaddition | A reaction that converts a planar aromatic compound into a three-dimensional cyclic molecule. soton.ac.uk | [4+2] cycloaddition of nitroarenes with silyloxy dienes. soton.ac.uk |

Structure

3D Structure

属性

IUPAC Name |

1-fluoro-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLZZAXGYDSTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621443 | |

| Record name | 1-Fluoro-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5385-52-4 | |

| Record name | 1-Fluoro-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Fluoro 2 Nitronaphthalene

Nitration Strategies for Fluoronaphthalene Precursors

The direct nitration of 1-fluoronaphthalene presents a potential route to 1-fluoro-2-nitronaphthalene. This approach falls under the category of electrophilic aromatic substitution, a cornerstone of aromatic chemistry.

Electrophilic aromatic nitration is a well-studied class of organic reactions. nih.gov The active electrophile is widely accepted to be the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of nitric acid and a stronger acid, such as sulfuric acid. nih.govfrontiersin.org The mechanism involves the attack of the aromatic π-system by the nitronium ion. nih.gov

The substitution pattern on the naphthalene (B1677914) ring is governed by the directing effects of the existing substituent, in this case, the fluorine atom. In electrophilic aromatic substitution, the reaction proceeds through a high-energy intermediate known as a σ-complex or Wheland intermediate. nih.gov The stability of this intermediate determines the position of the incoming electrophile. The formation of the σ-complex is generally the rate-limiting step in the reaction. nih.govresearchgate.net

For substituted naphthalenes, the position of substitution is complex. While direct nitration of naphthalene itself predominantly yields 1-nitronaphthalene (B515781) (typically 90-92%) over the 2-isomer, the presence of a deactivating substituent like fluorine on the 1-position influences the regiochemical outcome. scitepress.org The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the positive charge in the σ-complex. However, it is also deactivating due to its strong inductive electron-withdrawing effect. The regioselectivity in the nitration of 1-fluoronaphthalene would therefore be a balance between these electronic effects and steric hindrance, with substitution expected primarily at the 4-position and to a lesser extent, the 2-position.

The classic nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. scitepress.org The optimization of this mixed-acid system is crucial for maximizing the yield of the desired product and minimizing the formation of unwanted isomers and polysubstituted byproducts.

Key parameters that require careful control include:

Temperature: Nitration reactions are highly exothermic. Lower temperatures generally favor higher selectivity and reduce the risk of over-nitration. mdpi.com For example, in the nitration of naphthalene, lower temperatures were found to be preferable for good selectivity towards the 1-nitro isomer. mdpi.com

Acid Concentration and Ratio: The ratio of sulfuric acid to nitric acid affects the concentration of the active nitronium ion electrophile. frontiersin.org The molar ratio of the nitrating agent to the aromatic substrate is also a critical factor; a significant excess of the nitrating agent can lead to the formation of dinitro products. frontiersin.org

Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion, but extended reaction times can increase the formation of byproducts.

The use of alternative nitrating systems and catalysts, such as zeolites, has been explored to improve regioselectivity in naphthalene nitration, which could be applicable to fluoronaphthalene precursors. mdpi.com

Modified Schiemann Reaction Approaches

The first reported synthesis of this compound was achieved via a modified Schiemann reaction. This classic reaction, also known as the Balz-Schiemann reaction, is a method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgbyjus.comorganic-chemistry.org The process involves the conversion of an amine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding aryl fluoride (B91410). byjus.com

The starting material for this synthesis is the corresponding nitro-substituted naphthylamine, specifically 2-nitro-1-naphthylamine. The diazotization process involves the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid. organic-chemistry.org

The key steps are:

Formation of Diazonium Salt: The 2-nitro-1-naphthylamine is treated with a diazotizing agent, such as a solution of sodium nitrite in concentrated sulfuric acid. The diazotization of such weakly basic nitro-amines is reported to be rapid and complete under these conditions.

Precipitation of Fluoborate Salt: Fluoroboric acid (HBF₄) is then added to the solution containing the diazonium salt. byjus.com This causes the precipitation of the diazonium tetrafluoroborate salt ([ArN₂]⁺BF₄⁻), which is often insoluble and can be isolated by filtration.

In the reported synthesis of this compound, the diazotisation of the nitroamine fluoborate salt was carried out in tetrahydrofuran.

The isolated diazonium tetrafluoroborate salt is then subjected to thermal decomposition to produce the final product. organic-chemistry.org The decomposition process breaks down the salt into the aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgbyjus.com

The accepted mechanism for the thermal decomposition of the diazonium tetrafluoroborate involves the formation of a highly unstable aryl cation intermediate. wikipedia.org This cation then abstracts a fluoride ion from the tetrafluoroborate anion (BF₄⁻) to form the aryl fluoride. wikipedia.org

Reaction Scheme: ArN₂⁺BF₄⁻ (s) → ArF (l) + N₂ (g) + BF₃ (g)

The yields for the synthesis of this compound via this modified Schiemann reaction were reported to be in the range of 10–15%. The efficiency of the Balz-Schiemann reaction can be influenced by several factors, including the stability of the diazonium salt and the decomposition conditions. The use of different solvents can also have an influence on the thermal evolution of aryldiazonium tetrafluoroborates. nih.gov While the traditional method involves isolating the dry salt, this can be hazardous, and alternative one-pot procedures have been developed for other substrates. researchgate.net

| Starting Material | Key Reagents | Solvent | Key Step | Product | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| 2-nitro-1-naphthylamine fluoborate | Not specified for decomposition | Tetrahydrofuran (for diazotisation) | Thermal Decomposition | This compound | 10–15% |

Alternative Synthetic Routes to Fluoronitronaphthalene Isomers

While the modified Schiemann reaction is the documented route to this compound, other isomers have been synthesized, and alternative general methods for fluorination exist. For instance, 2-fluoro-1-nitronaphthalene was also prepared in 10-15% yields using a similar modified Schiemann reaction approach starting from the corresponding nitroamine.

Other potential, though not specifically reported for this compound, synthetic strategies for related compounds include nucleophilic aromatic substitution (SₙAr), such as the Halex reaction. This involves the displacement of a suitable leaving group (like a chloro or nitro group) by a fluoride ion, often using a source like potassium fluoride in a high-boiling polar aprotic solvent. For example, 2-fluoronitrobenzene can be prepared by heating 2-chloronitrobenzene with potassium fluoride in sulfolane. google.com The viability of such a route for this compound would depend on the availability of a suitable precursor, such as 1,2-dinitronaphthalene or 1-chloro-2-nitronaphthalene.

Reaction Pathways and Mechanistic Investigations of 1 Fluoro 2 Nitronaphthalene

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group makes the naphthalene (B1677914) ring susceptible to attack by nucleophiles, facilitating SNAr reactions. This process typically occurs via an addition-elimination mechanism. nptel.ac.inpressbooks.pub

Influence of the Nitro Group on SNAr Reactivity and Regioselectivity

The nitro group at the C2 position plays a pivotal role in activating the naphthalene ring for nucleophilic attack. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic attack but significantly activates it for SNAr. nptel.ac.in This activation is most pronounced at the ortho and para positions relative to the nitro group. nptel.ac.inpressbooks.pub In 1-fluoro-2-nitronaphthalene, the fluorine atom is in an ortho position to the nitro group. This arrangement is crucial for reactivity, as the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nptel.ac.inpressbooks.pub The position of the electron-withdrawing group is critical; for instance, nucleophilic aromatic substitution on p-nitrophenyl fluoride (B91410) is significantly faster than on m-nitrophenyl fluoride. masterorganicchemistry.com This highlights the importance of the ortho and para positioning for stabilizing the reaction intermediate. masterorganicchemistry.com

Mechanistic Insights into Addition-Elimination Pathways

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. pressbooks.pubnih.gov

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (fluorine, in this case), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is temporarily lost in this step.

Elimination Step: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product. pressbooks.pub

The formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com However, recent studies using kinetic isotope effects and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. researchgate.net For reactions involving fluorine, the formation of the σ-adduct is often an intermediate product. mdpi.com

Kinetic and Electronic Effects Governing Nucleophile Addition

The rate of nucleophile addition is influenced by several factors:

Electron-Withdrawing Power of Activating Groups: The strong electron-withdrawing nature of the nitro group is the primary driver of the reaction, making the aromatic ring electrophilic enough to be attacked by a nucleophile. nptel.ac.in The more electron-withdrawing groups present, the faster the reaction. pressbooks.pub

Electronegativity of the Leaving Group: As discussed, the high electronegativity of fluorine enhances the rate of the initial nucleophilic attack. masterorganicchemistry.com

Solvent Effects: The reaction rates can be significantly influenced by the solvent. For example, the kinetics of the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) are nearly insensitive to amine concentration in solvents like chloroform, acetonitrile, and nitromethane, while in other solvents, base catalysis is observed. researchgate.net

Nucleophile Nature: The strength of the nucleophile also plays a role. Strong nucleophiles are generally required for the reaction to proceed efficiently.

Kinetic studies on analogous compounds like 1-substituted-2,4-dinitrobenzenes with piperidine in methanol (B129727) show large negative entropies of activation that are relatively constant across different halogen leaving groups. nih.gov This suggests a highly ordered transition state, consistent with the formation of a Meisenheimer complex. nih.gov

Reduction Chemistry of the Nitro Group in this compound

The nitro group in this compound is readily susceptible to reduction, providing a synthetic route to valuable amino-naphthalene derivatives.

Conversion to Amino Naphthalene Derivatives

The most common transformation of the nitro group in this context is its reduction to an amino group (-NH₂). This can be effectively achieved through catalytic hydrogenation. A typical procedure involves reacting this compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or ethyl acetate. This method is generally high-yielding, with predicted yields in the range of 85-90%. The resulting product is 1-fluoro-2-aminonaphthalene. This transformation is a key step in the synthesis of more complex molecules. The reduction of nitro compounds is a fundamental process in the chemical industry, with various methods developed over the years, including the use of metal catalysts and different reducing agents. unimi.itgoogle.com

Table of Reaction Conditions for the Reduction of a Related Compound, 4-Fluoro-1-nitronaphthalene

| Reactant | Catalyst | Solvent | Pressure | Time | Product |

| 4-Fluoro-1-nitronaphthalene | Palladium on activated charcoal (10%) | Ethyl Acetate (EtOAc) | 50 psi | 5 hr | 4-Fluoro-1-aminonaphthalene |

| Data sourced from a synthesis procedure for a structurally similar compound. |

Catalytic and Stoichiometric Reduction Methods

The reduction of the nitro group in nitroaromatic compounds, including this compound, is a fundamental transformation, typically yielding the corresponding amino derivative. This can be achieved through various catalytic and stoichiometric methods.

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. It typically involves the use of a metal catalyst and a hydrogen source. Common catalysts include palladium, platinum, and nickel. acs.org For instance, the reduction of nitronaphthalenes is often carried out using palladium on activated charcoal (Pd/C) with hydrogen gas (H₂) in a solvent like ethanol. rsc.org While specific data for this compound is limited, analogous reductions of substituted nitroarenes are well-documented. For example, the hydrogenation of various nitroarenes to their corresponding anilines can be achieved with high conversion and selectivity using palladium-based catalysts. chinesechemsoc.org The reaction conditions are generally mild, often proceeding at room temperature and atmospheric pressure of hydrogen. rsc.org

Stoichiometric Reduction: Historically, the reduction of nitroarenes was accomplished using stoichiometric amounts of metals in acidic media, a method known as the Béchamp reduction. unimi.it Common reducing agents include iron, tin, and zinc in the presence of an acid like hydrochloric acid (HCl). acs.orgescholarship.orgcdnsciencepub.com These methods are effective but generate significant amounts of metal waste, making them less environmentally favorable than catalytic alternatives. unimi.it Other stoichiometric reagents like sodium dithionite (B78146) or tin(II) chloride can also be employed for this transformation.

The choice between catalytic and stoichiometric methods often depends on factors like substrate tolerance, desired selectivity, and scalability. Catalytic methods are generally preferred for their efficiency and cleaner reaction profiles.

Table 1: Comparison of Reduction Methods for Nitroarenes

| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Ethanol or Ethyl Acetate, Room Temp, 1 atm H₂ | High yield, clean reaction, catalyst can be recycled | Catalyst can be expensive, potential for dehalogenation |

| Stoichiometric Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Acidic aqueous solution, often heated | Inexpensive reagents, robust | Large amount of metallic waste, harsh conditions |

Mechanistic Analysis of Nitro Group Reduction Pathways

The reduction of a nitro group to an amine is a complex process involving the transfer of six electrons and six protons. The most widely accepted mechanism for this transformation was first proposed by Haber based on electrochemical studies. rsc.orgrsc.org This mechanism outlines two primary pathways: a direct route and a condensation route.

Direct Hydrogenation Pathway: In the direct pathway, the nitro group undergoes a stepwise reduction. csic.es

The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Finally, the hydroxylamino group is reduced to the amino group (-NH₂). acs.org

This can be represented as: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

Experimental evidence, such as in situ FTIR studies, has supported the formation of these intermediates during the reduction process. rsc.orgrsc.org

Condensation Pathway: An alternative or concurrent pathway involves the condensation of intermediates. unimi.itcsic.es

The initially formed nitroso intermediate (Ar-NO) can react with the hydroxylamine (B1172632) intermediate (Ar-NHOH).

This condensation reaction forms an azoxy species (Ar-N(O)=N-Ar).

The azoxy compound can then be sequentially reduced to an azo compound (Ar-N=N-Ar) and a hydrazo compound (Ar-NH-NH-Ar).

Finally, cleavage of the N-N bond in the hydrazo compound yields two molecules of the corresponding amine (Ar-NH₂). csic.es

The predominant pathway can depend on the specific catalyst, substrate, and reaction conditions such as pH. orientjchem.org For many catalytic hydrogenations, the direct route is considered the major pathway. orientjchem.org However, the condensation route can become more significant under certain conditions, particularly in alkaline environments. orientjchem.org Some modern mechanistic studies on non-noble metal catalysts suggest alternative pathways that involve the initial cleavage of the N-O bonds, leading to a metal surface partially covered by oxygen and nitrogen fragments, which are then successively hydrogenated. csic.es

Electrophilic Aromatic Substitution Reactivity of this compound

Directing Effects of Fluoro and Nitro Substituents on Naphthalene Rings

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the aromatic ring govern the position of the incoming electrophile. ulethbridge.ca In this compound, the directing effects of both the fluoro and nitro groups must be considered.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). rsc.org This significantly reduces the electron density of the aromatic ring, making it less nucleophilic. quora.com It is a strong deactivating group and directs incoming electrophiles to the meta position relative to itself. libretexts.orglibretexts.org In the context of the naphthalene ring system, a deactivating group on one ring tends to direct the incoming electrophile to the other ring, preferentially at the C-5 and C-8 positions. spcmc.ac.in

Combined Effects on this compound: When both groups are present, their combined influence determines the regioselectivity of further substitution.

The nitro group at C-2 deactivates the ring it is on (the 'A' ring) and directs substitution towards the second ring (the 'B' ring), specifically to positions C-5 and C-8 (which are meta to C-2).

The fluoro group at C-1 is an ortho, para-director. Its para position is C-4, and its ortho positions are C-2 (already substituted) and C-8a (the bridgehead carbon, which is not available for substitution). It also directs towards the C-8 position.

The directing effects are cooperative or reinforcing, as both groups favor substitution on the second ring. msu.edu The nitro group strongly deactivates the first ring, pushing substitution to the second. The fluoro group, while a deactivator, directs to positions on both rings. However, the strong deactivation by the nitro group makes attack on the first ring highly unfavorable. Therefore, electrophilic attack is most likely to occur on the unsubstituted ring.

Considering the positions on the second ring (C-5, C-6, C-7, C-8), the C-5 and C-8 positions are most favored. These positions are analogous to the alpha positions of naphthalene, which are generally more reactive. ulethbridge.caspcmc.ac.in Specifically, the C-8 position is para to the fluorine and meta to the nitro group, making it a likely site for substitution.

Table 2: Directing Effects of Substituents on Aromatic Rings

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -NO₂ | Electron-Withdrawing | Strong (-I) | Strong (-M) | Strongly Deactivating | meta |

| -F | Halogen | Strong (-I) | Weak (+M) | Weakly Deactivating | ortho, para |

Intrinsic Resistance to Electrophilic Attack

The presence of electron-withdrawing groups (EWGs) on an aromatic ring decreases its reactivity towards electrophiles. numberanalytics.com this compound possesses two such deactivating substituents, rendering the naphthalene ring system significantly less nucleophilic and therefore more resistant to electrophilic aromatic substitution compared to unsubstituted naphthalene.

The nitro group at the C-2 position is one of the most powerful deactivating groups. libretexts.org It withdraws electron density from the entire ring system through both induction and resonance, making the formation of the positively charged arenium ion intermediate—the rate-determining step in most EAS reactions—energetically unfavorable. uomustansiriyah.edu.iq The partial positive charges induced at the ortho and para positions to the nitro group make these sites particularly unattractive to an incoming electrophile. quora.com

The fluorine atom at the C-1 position also contributes to the deactivation of the ring. Its high electronegativity pulls electron density away from the attached carbon atom via the sigma bond (inductive effect). ulethbridge.ca While its lone pairs can donate electron density back to the ring through resonance, this effect is weaker than its inductive withdrawal, resulting in a net deactivation. libretexts.org

Advanced Spectroscopic and Structural Elucidation of 1 Fluoro 2 Nitronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For 1-fluoro-2-nitronaphthalene, ¹⁹F, ¹H, and ¹³C NMR each provide critical pieces of the structural puzzle.

¹⁹F NMR Chemical Shift Analysis and Fluorine Environment Characterization

Fluorine-19 NMR is particularly informative for fluorinated organic compounds due to its 100% natural abundance and high sensitivity. The chemical shift of the fluorine atom in this compound is highly dependent on its electronic environment within the naphthalene (B1677914) ring system. In aromatic systems, the typical chemical shift range for a fluorine atom is between -120 to -150 ppm. The presence of the electron-withdrawing nitro group at the adjacent C-2 position influences the electron density around the fluorine atom at C-1, leading to a specific chemical shift that is characteristic of this substitution pattern. This distinct signal in the ¹⁹F NMR spectrum serves as a definitive marker for the presence and location of the fluorine substituent on the naphthalene core.

¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation

The ¹H NMR spectrum of this compound displays a complex series of signals corresponding to the six aromatic protons on the naphthalene ring. The precise chemical shifts and coupling patterns of these protons are dictated by their proximity to the fluorine and nitro substituents. For instance, in the related compound 1-nitronaphthalene (B515781), the proton signals appear as multiplets in the aromatic region. internationalscholarsjournals.com The introduction of the fluorine atom at the C-1 position in this compound further influences these signals through spin-spin coupling, providing detailed information about the connectivity of the molecule.

Similarly, the ¹³C NMR spectrum provides a complete map of the carbon skeleton. Each of the ten carbon atoms in the naphthalene ring system gives rise to a distinct signal, with the chemical shifts being influenced by the attached substituents. The carbon atom directly bonded to the fluorine (C-1) and the carbon atom bonded to the nitro group (C-2) will exhibit characteristic downfield shifts due to the electron-withdrawing nature of these groups. The remaining carbon signals can be assigned based on established substituent effects in naphthalene derivatives. acs.org

Table 1: Representative NMR Data for Naphthalene Derivatives

| Nucleus | Compound | Chemical Shift (ppm) |

| ¹⁹F | Aromatic C-F | ~-120 to -150 |

| ¹H | 1-Nitronaphthalene | 7.53-8.59 (multiplets) internationalscholarsjournals.com |

| ¹³C | Naphthalene Derivatives | Varied, dependent on substitution acs.org |

Note: Specific spectral data for this compound is not publicly available and the data presented is based on related compounds and typical ranges.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides crucial information about the molecular weight and fragmentation pathways of a compound, further confirming its identity.

Molecular Ion Analysis and Fragmentation Pattern Elucidation

The fragmentation pattern provides further structural insights. For nitroaromatic compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂). In the case of 1-nitronaphthalene, the loss of the nitro group leads to a prominent peak at m/e 127. researchgate.net Another characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule, which has been observed in the mass spectrum of 1-nitronaphthalene, resulting in an ion at m/e 145. researchgate.net This latter fragmentation is interestingly absent in the 2-nitro isomer, suggesting a dependence on the substituent position. researchgate.net The fragmentation of this compound would be expected to show similar patterns, with the presence of the fluorine atom influencing the relative abundance of the fragment ions.

Vibrational Spectroscopy (Infrared) Applications

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Nitro Group Stretching Frequencies and Substituent Effects

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For nitro groups attached to an aromatic ring, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com In the case of this compound, the IR spectrum would be expected to exhibit strong absorption bands within these regions, confirming the presence of the nitro group. For comparison, in 1-nitronaphthalene, a strong band at approximately 1518 cm⁻¹ is attributed to the in-plane bending of aromatic C-H and naphthalene ring stretching, while the symmetric stretching of the NO₂ group appears around 1340 cm⁻¹. internationalscholarsjournals.com The position of these bands can be subtly influenced by the electronic effects of the adjacent fluorine substituent.

Table 2: Characteristic Infrared Absorption Frequencies for Nitroarenes

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1550-1475 orgchemboulder.com |

| Symmetric NO₂ Stretch | 1360-1290 orgchemboulder.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Characterization of Electronic Transitions in Fluoronitronaphthalene Systems

The electronic properties of nitronaphthalene derivatives are characterized by the strong electron-withdrawing nature of the nitro group (-NO₂) in conjunction with the aromatic π-system of the naphthalene core. This combination gives rise to distinct electronic transitions that are observable using UV-Visible (UV-Vis) absorption spectroscopy. For this compound, the electronic spectrum is primarily dictated by π → π* transitions within the aromatic system and n → π* transitions associated with the nitro group. The fluorine substituent, while only weakly deactivating, can subtly modulate these transitions through its inductive and resonance effects.

Nitroaromatic compounds, including nitronaphthalenes, are generally known to be weakly or non-fluorescent. Current time information in Bangalore, IN. This phenomenon is attributed to highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to a nearby triplet state (Tₙ). bldpharm.com For the parent compound, 1-nitronaphthalene, this S₁ to triplet manifold transition is an ultrafast process, occurring on a sub-100 femtosecond timescale, which effectively quenches any significant fluorescence. ambeed.com The primary photophysical pathway is the formation of the lowest energy triplet state. ambeed.com

The introduction of substituents can alter these photophysical pathways. Attaching strong electron-donating groups to the naphthalene ring, for instance, can suppress the rapid intersystem crossing and induce fluorescence by modifying the charge-transfer (CT) character of the excited states. Current time information in Bangalore, IN. In the case of this compound, the fluorine atom is a weak electron-donating group by resonance but is strongly electron-withdrawing by induction. The interplay between the fluorine and the dominant nitro group influences the energy levels of the singlet and triplet states.

The electronic transitions in these systems often possess a significant charge-transfer character, where electronic excitation leads to a redistribution of electron density, typically from the aromatic ring to the nitro group. Current time information in Bangalore, IN. The polarity of the solvent can have a profound effect on these CT states. In polar solvents, the emission spectra of fluorescent nitroaromatic derivatives often show a red shift (bathochromism) and a decrease in fluorescence quantum yield due to the stabilization of the more polar excited state, which can enhance non-radiative decay pathways. e-journals.inacs.org

While specific experimental absorption maxima for this compound are not extensively documented in peer-reviewed literature, predictions based on its structure suggest a maximum absorption (λmax) in the range of 270–300 nm. For comparison, the photophysical properties of the related compound 1-methoxy-4-nitronaphthalene (B51467) have been studied across various solvents, demonstrating the typical solvent-dependent behavior of this class of compounds.

Table 1: Photophysical Data for the Related Compound 1-Methoxy-4-nitronaphthalene in Various Solvents This table presents data for a related compound to illustrate typical spectroscopic behavior for nitronaphthalene systems.

| Solvent | Dielectric Constant (ε) | λabs max (nm) | λflu max (nm) |

| Cyclohexane | 2.02 | 350 | 506 |

| Benzene | 2.28 | 352 | 520 |

| Chloroform | 4.80 | 351 | 516 |

| Acetonitrile | 37.50 | 350 | 496 |

| Methanol (B129727) | 32.60 | 350 | 510 |

Data adapted from a study on 1-methoxy-4-nitronaphthalene to illustrate solvent effects. e-journals.in

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org This technique provides precise information on bond lengths, bond angles, and torsional angles, thereby establishing the exact conformation of the molecule in the solid state. Furthermore, it reveals how molecules pack together in the crystal lattice, detailing the nature and geometry of intermolecular interactions. nih.gov

Determination of Solid-State Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of related structures, such as 1-nitronaphthalene, provides insight into the expected conformation. ugr.esresearchgate.net The naphthalene core is expected to be nearly planar. A key conformational feature is the orientation of the nitro group relative to the aromatic ring. Due to steric hindrance with the adjacent fluorine atom and the peri-hydrogen atom at position 8, the nitro group in this compound is likely to be twisted out of the plane of the naphthalene ring. This twisting affects the degree of π-conjugation between the nitro group and the aromatic system, which in turn influences the molecule's electronic properties.

Regiochemical Assignment through Crystal Structure Determination

The synthesis of substituted naphthalenes can often lead to a mixture of isomers, making unambiguous structural assignment crucial. The first reported synthesis of this compound was achieved via a modified Schiemann reaction, involving the diazotisation of the corresponding nitroamine fluoborate salt. rsc.org In such syntheses, confirming the precise positions of the substituents (the regiochemistry) is essential.

While spectroscopic methods like NMR provide powerful evidence for regiochemical assignment, X-ray crystallography offers unequivocal proof. By solving the crystal structure, the exact connectivity of the atoms is determined, leaving no ambiguity as to the location of the fluoro and nitro groups on the naphthalene skeleton. For example, in the synthesis of related complex molecules, X-ray diffraction has been explicitly used to confirm the structure and regiochemistry of the products. nih.gov The determination of the crystal structure of this compound would serve as the ultimate verification of its 1,2-substitution pattern, confirming the outcome of the synthetic route.

Theoretical and Computational Chemistry Studies of 1 Fluoro 2 Nitronaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Fluoro-2-nitronaphthalene, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

The electronic structure of this compound is significantly influenced by its two substituents: the electron-withdrawing nitro group (-NO₂) and the electronegative fluorine atom (-F). DFT calculations can model the electron density distribution across the molecule, revealing the electronic effects of these groups. The fluorine atom, due to its high electronegativity, and the nitro group, with its strong electron-withdrawing resonance and inductive effects, both deactivate the naphthalene (B1677914) ring system towards electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for electron-deficient aromatic compounds like this compound. The fluorine atom can act as a leaving group in such reactions. DFT calculations are a valuable tool for predicting the reactivity and regioselectivity of SNAr reactions.

By modeling the potential energy surface of the reaction between this compound and a nucleophile, the activation barriers for substitution at different positions can be calculated. The presence of the strongly electron-withdrawing nitro group at the ortho position significantly activates the fluorine-bearing carbon for nucleophilic attack. Computational studies on related halonitroarenes have shown that the rate of SNAr reactions is closely related to the stability of the Meisenheimer intermediate, a key intermediate in the two-step SNAr mechanism. DFT can be used to calculate the energies of these intermediates.

For this compound, it is expected that a nucleophile will preferentially attack the C-1 position, leading to the displacement of the fluoride (B91410) ion. This is because the negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent electron-withdrawing nitro group. DFT calculations on the SNAr reaction of 1-fluoro-2-naphthaldehyde (B122676) with methylthiolate have demonstrated the utility of this approach in determining the reaction mechanism, which can proceed through either a single-step or a two-step process.

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Attack | Leaving Group | Activating Group | Predicted Reactivity |

| C-1 | -F | -NO₂ (ortho) | High |

| Other C-H positions | -H | - | Low |

This table is based on established principles of SNAr reactions and requires specific computational verification for this compound.

Beyond predicting reactivity, DFT calculations allow for the detailed modeling of reaction pathways for processes involving this compound. This includes the identification of transition states, which are the highest energy points along the reaction coordinate, and the calculation of their energies to determine the activation energy of the reaction.

For instance, in an SNAr reaction, DFT can elucidate whether the reaction proceeds through a concerted (one-step) mechanism or a stepwise mechanism involving a stable Meisenheimer intermediate. By mapping the potential energy surface, the geometries of reactants, intermediates, transition states, and products can be optimized, and their relative energies can be determined.

Computational studies on similar systems, like the reaction of nitrobenzene (B124822) with fluoride, have shown that the reaction can follow a concerted pathway with a low activation energy in the gas phase. The presence of solvent can significantly alter the energetics, and these effects can also be modeled using computational methods. For this compound, such studies would provide invaluable, quantitative insights into its reaction kinetics and mechanisms.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.

For this compound, the electron-withdrawing nitro and fluoro groups are expected to lower the energy of the LUMO significantly. This would result in a relatively small HOMO-LUMO gap, indicating that the molecule is a good electron acceptor and susceptible to nucleophilic attack. The LUMO is likely to be localized on the naphthalene ring system, particularly on the carbon atoms ortho and para to the nitro group, making these sites electrophilic.

While specific calculated values for the HOMO-LUMO gap of this compound are not available in the searched literature, DFT calculations on related nitronaphthalene compounds have been used to analyze their electronic and photophysical properties. Such calculations for this compound would allow for a quantitative prediction of its kinetic stability and reactivity.

Table 2: Expected Trends in Frontier Molecular Orbitals of this compound

| Molecular Orbital | Expected Energy Level | Role in Reactivity |

| HOMO | Relatively low | Electron donation (in reactions with strong electrophiles) |

| LUMO | Significantly lowered | Electron acceptance (in reactions with nucleophiles) |

| HOMO-LUMO Gap | Small | High reactivity towards nucleophiles |

This table represents expected trends based on FMO theory and requires specific computational data for confirmation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show a large region of positive electrostatic potential around the naphthalene ring, particularly near the C-1 and C-2 positions, due to the strong electron-withdrawing effects of the fluorine and nitro groups. The most positive potential would likely be centered near the C-1 carbon, confirming it as the primary site for nucleophilic attack. Conversely, the oxygen atoms of the nitro group would exhibit a strong negative electrostatic potential, indicating their ability to act as hydrogen bond acceptors or coordinate to Lewis acids. Although a specific MEP map for this compound is not available in the reviewed literature, MEP analysis of similar aromatic compounds has proven to be a reliable predictor of their reactive sites.

Quantum Chemical Approaches to Spectroscopic Property Prediction

While extensive experimental spectroscopic data for this compound may be limited in publicly accessible literature, quantum chemical calculations offer a powerful and reliable alternative for predicting its spectroscopic characteristics. Theoretical chemistry, particularly through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides deep insights into molecular structure, vibrational modes (FT-IR and FT-Raman), and electronic transitions (UV-Vis). doi.orgfaccts.demdpi.com The methodologies applied are well-established and have been successfully used to study structurally related compounds like nitronaphthalenes and fluoronaphthalenes. doi.orgbohrium.comresearchgate.net

A crucial first step in these computational studies is the optimization of the molecular geometry to find the most stable conformation of the molecule. bohrium.comsamipubco.com For substituted naphthalenes, this is commonly achieved using DFT with hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G or cc-pVDZ. doi.orgresearchgate.net In the case of this compound, steric hindrance between the nitro group at the C2 position and the hydrogen atom at the C3 position, as well as interactions with the fluorine atom at C1, would be expected. Similar to studies on 1-nitronaphthalene (B515781), which show a non-planar geometry with the nitro group twisted out of the plane of the naphthalene ring, this compound is also predicted to adopt a non-planar structure. unict.itresearchgate.net This geometric factor is essential as it influences the electronic distribution and, consequently, the spectroscopic properties.

Vibrational Spectra (FT-IR and FT-Raman)

Following geometry optimization, the harmonic vibrational frequencies can be calculated at the same level of theory. These frequencies correspond to the fundamental vibrational modes of the molecule and can be used to predict the FT-IR and FT-Raman spectra. researchgate.netmdpi.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. doi.org

The predicted vibrational spectrum of this compound is expected to be characterized by several key vibrational modes associated with its functional groups:

Nitro (NO₂) Group Vibrations: The nitro group has two highly characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The asymmetric stretch typically appears in the 1560–1490 cm⁻¹ region, while the symmetric stretch is found between 1370–1310 cm⁻¹. scielo.org.za A particularly intense peak around 1350 cm⁻¹ in both IR and Raman spectra, corresponding to the symmetrical NO₂ stretching coupled with the C-N stretching, is a known feature for nitronaphthalenes. doi.org

Carbon-Fluorine (C-F) Vibrations: The C-F stretching vibration is expected in the 1250-1020 cm⁻¹ range. Its exact position and intensity depend on the electronic environment of the aromatic ring.

Aromatic C-H Vibrations: C-H stretching vibrations in aromatic systems are typically observed in the 3100–3000 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations occur at lower frequencies, generally between 1300-1000 cm⁻¹ and 1000-750 cm⁻¹, respectively. researchgate.net

Naphthalene Ring Vibrations: The stretching and deformation vibrations of the naphthalene skeleton itself give rise to a series of bands in the 1650–1430 cm⁻¹ region. scielo.org.za

The table below summarizes the expected key vibrational modes for this compound based on computational studies of analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Asymmetric Stretching | NO₂ | 1560 - 1490 | Strong in IR |

| Symmetric Stretching + C-N Stretch | NO₂ | ~1350 | Very Strong in IR |

| C-F Stretching | C-F | 1250 - 1020 | Medium to Strong |

| Aromatic C-H Stretching | C-H | 3100 - 3000 | Medium to Weak |

| Aromatic Ring Stretching | C=C | 1650 - 1430 | Medium to Strong |

| In-plane C-H Bending | C-H | 1300 - 1000 | Medium |

| Out-of-plane C-H Bending | C-H | 1000 - 750 | Strong in IR |

This table is illustrative and based on data from computational studies on nitronaphthalenes and fluoronaphthalenes. doi.orgresearchgate.netscielo.org.za

Electronic Absorption Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra of organic molecules. faccts.dechemrxiv.org By calculating the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths (f), a theoretical UV-Vis spectrum can be generated. mdpi.com For aromatic compounds like this compound, the primary electronic transitions are typically of the π → π* type.

Computational studies on related molecules often include the effect of a solvent using models like the Polarizable Continuum Model (PCM), as the polarity of the solvent can cause significant shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax). nih.govbeilstein-journals.org For 1-nitronaphthalene, theoretical studies have investigated its complex photophysics, involving transitions to low-lying singlet and triplet excited states. aip.org The introduction of a fluorine atom would further modulate these electronic transitions.

The predicted UV-Vis spectrum of this compound would likely show strong absorption bands in the UV region. The table below presents a hypothetical set of predicted absorption data based on TD-DFT calculations for similar nitroaromatic compounds.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Character |

| S₀ → S₁ | ~350 - 400 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~300 - 340 | > 0.2 | π→π |

| S₀ → S₃ | ~250 - 290 | > 0.3 | π→π* |

This table is a representative example based on TD-DFT calculations for related nitroaromatic compounds. mdpi.comnih.govaip.org HOMO stands for Highest Occupied Molecular Orbital and LUMO for Lowest Unoccupied Molecular Orbital.

Applications As a Synthetic Intermediate and Advanced Material Precursor

Building Block in Complex Organic Molecule Synthesis

1-Fluoro-2-nitronaphthalene is a valuable building block for the synthesis of intricate organic molecules due to its distinct reactive sites. The presence of both a nitro group and a fluorine atom allows for sequential and regioselective reactions. The nitro group can be readily reduced to an amino group (NH₂), which is a key step in many synthetic pathways. This resulting aminonaphthalene derivative can then undergo a variety of further transformations.

The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, at the C-1 position. This reactivity enables the construction of polysubstituted naphthalene (B1677914) systems that are otherwise difficult to access. The first reported synthesis of this compound was achieved through a modified Schiemann reaction, which involves the diazotization of 2-nitro-1-naphthylamine fluoborate salts followed by thermal decomposition. researchgate.netrsc.org

Precursor for Functional Naphthalene Derivatives

The strategic positioning of the functional groups makes this compound an ideal starting material for a variety of functionalized naphthalene derivatives. The reduction of the nitro group is a common primary transformation, leading to 1-fluoro-2-aminonaphthalene. This amine can then be used in further reactions, such as the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

Research has demonstrated the use of related fluoronitronaphthalene isomers in the synthesis of complex molecules. For instance, 1-fluoro-4-nitronaphthalene (B1331356) has been employed as a reagent in the multi-step synthesis of guanidinylated aryl 2,5-dideoxystreptamine (B1253846) (GADDs), which are investigated as potential furin inhibitors. researchgate.net This highlights the utility of the fluoronitronaphthalene scaffold in building biologically active compounds. Similarly, this compound can serve as a precursor for analogous derivatives where the specific substitution pattern is required. The transformation of the nitro group into an amine is also a critical step in producing aminonaphthalenes, which are important intermediates in various chemical syntheses. thieme-connect.com

Utility in the Production of Specialty Chemicals and Dyes

This compound is utilized in the manufacturing of specialty chemicals, including dyes and pigments. Nitronaphthalenes have historically been important intermediates in the synthesis of dyes, pesticides, and explosives. nih.gov The synthetic utility of this compound in this context again relies on the transformation of its nitro group.

The reduction of the nitro group to form 1-fluoro-2-aminonaphthalene provides a precursor for azo dyes. The resulting primary aromatic amine can be converted into a diazonium salt through a process called diazotization. vulcanchem.comresearchgate.net This diazonium salt can then be coupled with electron-rich aromatic compounds (coupling partners) to form azo compounds, which are characterized by the -N=N- linkage and are often brightly colored. vulcanchem.com The specific substituents on the naphthalene ring and the coupling partner determine the final color and properties of the dye. This makes this compound a valuable intermediate for producing a range of custom-colored dyes for various applications. google.com

Interactive Data Tables

Applications and Synthetic Transformations of this compound

| Application Area | Key Transformation(s) | Resulting Compound Class/Product | Reference(s) |

| Complex Molecule Synthesis | Reduction of nitro group; Nucleophilic aromatic substitution of fluorine | Polysubstituted naphthalenes; Heterocyclic systems | |

| Functional Naphthalene Derivatives | Reduction of nitro group | Aminonaphthalenes; Amides | researchgate.net |

| Optoelectronic Materials | Reduction of nitro group; Addition of electron-donating groups | Fluorescent naphthalene derivatives; Precursors to probes & sensors | nih.gov |

| Specialty Chemicals & Dyes | Reduction of nitro group; Diazotization and azo coupling | Azo dyes; Pigments | nih.govvulcanchem.com |

Future Directions and Emerging Research Avenues in 1 Fluoro 2 Nitronaphthalene Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-fluoro-2-nitronaphthalene often involves multi-step processes with modest yields. A notable example is the modified Schiemann reaction, which involves the diazotization of nitroamine fluoborate salts and yields this compound at a rate of 10-15%. rsc.org This method, while foundational, presents challenges in terms of efficiency and the use of hazardous reagents. rsc.org

Future research is geared towards developing more sustainable and efficient synthetic pathways. Key areas of focus include:

Continuous Flow Synthesis: This approach offers significant advantages over batch processes, including enhanced heat and mass transfer, improved safety, and higher yields. rsc.orgacs.orgresearchgate.net The nitration of naphthalene (B1677914) to 1-nitronaphthalene (B515781) has been successfully demonstrated in continuous flow reactors, suggesting the potential for adapting this technology for the synthesis of this compound. acs.org

Mechanochemistry: Solvent-free reaction conditions, achievable through mechanochemistry, can lead to intensified processes with smaller footprints and reduced waste. rsc.org The development of continuous solid-solid reactions using screw reactors for nitration presents a promising avenue for the greener synthesis of nitroaromatic compounds. rsc.org

Catalytic Nitro-Fluorination: The direct introduction of both nitro and fluoro groups in a single step using transition metal catalysts is an emerging area of interest. While direct studies on naphthalene are limited, analogous systems suggest the feasibility of this approach.

| Synthetic Route | Description | Advantages | Challenges |

| Modified Schiemann Reaction | Diazotization of 2-nitro-1-naphthylamine fluoborate followed by thermal decomposition. rsc.org | Established method. | Low yields (10-15%), use of hazardous diazonium salts. rsc.orgrsc.org |

| Continuous Flow Nitration | Nitration of a fluoronaphthalene precursor in a microreactor or mesoscale flow reactor. acs.org | Improved safety, higher efficiency, better process control. rsc.orgacs.orgresearchgate.net | Requires specialized equipment and optimization of reaction parameters. |

| Mechanochemical Synthesis | Solvent-free reaction of starting materials in a ball mill or extruder. rsc.org | Reduced solvent waste, process intensification. rsc.org | Scalability and ensuring complete conversion can be challenging. |

Exploration of Catalytic Transformations and Process Intensification

The reactivity of the C-NO2 and C-F bonds in this compound opens up a wide range of possibilities for catalytic transformations. Recent advances in transition-metal-catalyzed denitrative coupling reactions of nitroarenes offer a powerful tool for creating new C-C, C-N, and C-O bonds. researchgate.netkyoto-u.ac.jpacs.org

Future research will likely focus on:

Palladium-Catalyzed Cross-Coupling: The use of palladium catalysts with specialized ligands, such as BrettPhos, has shown great promise in the denitrative coupling of nitroarenes. kyoto-u.ac.jpacs.orgrsc.org This allows for the sequential methylation of compounds like 1-fluoro-4-nitronaphthalene (B1331356), demonstrating the potential for selective functionalization. rsc.org

Process Intensification: This strategy aims to dramatically reduce the size of chemical plants while achieving the same production objectives. aiche.org Techniques like using multifunctional reactors, hybrid separations, and alternative energy sources can lead to more compact, safer, and energy-efficient processes. aiche.org High-gravity (HIGEE) technology, which utilizes rotating packed beds to intensify mass transfer, is a particularly promising area. aiche.org

Advanced Mechanistic Investigations Utilizing Modern Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing processes and designing new ones. Modern spectroscopic techniques are invaluable in this pursuit.

Time-Resolved Spectroscopy: Techniques like time-resolved FTIR and UV-vis spectroscopy can provide insights into the formation and decay of transient intermediates in photochemical reactions. researchgate.net For instance, studies on the photosubstitution of related nitroaromatic compounds have revealed the involvement of triplet excited states and radical anions. researchgate.netphotobiology.org

NMR Spectroscopy: Advanced NMR techniques can be used to characterize the structure of reaction products and intermediates, including the identification of unusual rearrangement products. dokumen.pub

Resonance-Enhanced Two-Photon Ionization and Ionization-Loss Stimulated Raman Spectroscopies: These methods, often combined with computational analysis, can elucidate the three-dimensional structure of molecular clusters and probe noncovalent interactions, such as hydrogen bonding, which can influence reactivity. nih.gov

Synergistic Experimental and Computational Research to Elucidate Reactivity

The combination of experimental studies and computational modeling provides a powerful approach to understanding and predicting the reactivity of this compound.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometric structures, electronic properties, and reaction pathways of molecules. researchgate.netresearchgate.netresearchgate.netresearchgate.net These calculations can help rationalize experimental observations, such as regioselectivity in nitration reactions, and predict the stability and reactivity of different isomers and conformers.

Quantum Chemistry Calculations: Methods like Hartree-Fock theory can be employed to study the effects of fluorination on the chemical properties of aromatic compounds, providing insights into their stability and reactivity. emerginginvestigators.org

Combined Experimental and Computational Studies: The synergy between experimental techniques and computational modeling is particularly powerful. For example, comparing experimental spectroscopic data with calculated vibrational frequencies can confirm the structure of reaction intermediates and products. nih.gov This integrated approach allows for a more complete understanding of complex reaction mechanisms. dokumen.pubnih.gov

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Predicting geometries, electronic properties, reaction energetics, and regioselectivity. researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| Hartree-Fock (HF) Theory | Evaluating the impact of fluorination on molecular properties and stability. emerginginvestigators.org |

| Time-Dependent DFT (TD-DFT) | Studying excited-state properties and photochemistry. researchgate.net |

| Non-Covalent Interaction (NCI) Analysis | Visualizing and quantifying weak interactions that influence structure and reactivity. nih.gov |

Design of Related Fluorinated Nitroaromatic Systems for Targeted Reactivity

The knowledge gained from studying this compound can be leveraged to design novel fluorinated nitroaromatic systems with tailored properties for specific applications.

Bioisosteric Replacement: The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, can be used to design new drug candidates. nih.gov Fluorine is often used as a bioisostere for hydrogen, and its introduction can modulate the metabolic stability and biological activity of a molecule. emerginginvestigators.orgnih.gov

Tuning Electronic Properties: The number and position of fluorine and nitro substituents on an aromatic ring can significantly influence its electronic properties and reactivity. researchgate.net By strategically placing these groups, it is possible to design molecules with specific electrophilic or nucleophilic characteristics, making them suitable for various synthetic transformations. researchgate.net

Development of High-Energy Materials: Fluorinated nitroaromatics are being investigated as potential replacements for traditional explosives due to their enhanced detonation performance and thermal stability. researchgate.netresearchgate.net Computational design and theoretical studies are playing a crucial role in identifying promising candidates in this field. researchgate.net

The future of this compound chemistry is bright, with numerous opportunities for innovation in synthesis, catalysis, and materials science. By embracing sustainable practices, exploring novel catalytic systems, and leveraging the power of modern analytical and computational tools, researchers can unlock the full potential of this versatile chemical compound.

常见问题

Q. What are the optimal synthetic routes for preparing 1-fluoro-2-nitronaphthalene?

The nitration of 1-fluoronaphthalene is a critical step. Literature on analogous compounds (e.g., 2-methyl-1-nitronaphthalene) suggests regioselective nitration occurs preferentially at the β-position due to electron-withdrawing fluorine substituents directing nitro-group addition. A mixed-acid system (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) is commonly used, with yields influenced by reaction time and stoichiometry . Characterization via GC-MS or HPLC (retention indices ~530–1000, depending on column type) can confirm product purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments (δ ~-120 to -150 ppm for aromatic C-F bonds) .

- Mass Spectrometry : Molecular ion peaks at m/z 187–189 (C₁₀H₆FNO₂) with fragmentation patterns matching nitroaromatic scaffolds .

- Chromatography : Retention indices on non-polar GC columns (e.g., DB-5) correlate with boiling points (~215°C) and polarity .

Q. What are the key physicochemical properties of this compound?

- Density : ~1.132 g/mL (similar to 1-fluoronaphthalene) .

- Melting/Boiling Points : Expected to align with nitro-substituted naphthalenes (e.g., 2-methyl-1-nitronaphthalene: m.p. ~50°C, b.p. ~215°C) .

- Solubility : Low in water but soluble in organic solvents (e.g., DCM, toluene) due to aromatic nitro groups .

Advanced Research Questions

Q. How do electronic effects of fluorine influence the reactivity of this compound in electrophilic substitution reactions?

Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, directing subsequent substitutions to specific positions. Computational studies (e.g., DFT) can model charge distribution, showing reduced electron density at the fluorine-adjacent carbon, favoring meta/para nitro-group addition in further reactions. Experimental validation via kinetic isotope effects or Hammett plots is recommended .

Q. What strategies resolve discrepancies in toxicity data for halogenated nitronaphthalenes?

Contradictions in toxicity studies (e.g., hepatotoxicity vs. respiratory effects) may arise from:

- Exposure Routes : Inhalation vs. dermal absorption (see Table B-1 in for systemic effect categories) .

- Metabolic Pathways : Cytochrome P450-mediated bioactivation differences across species (e.g., rodents vs. humans) . Mitigation involves cross-referencing peer-reviewed studies, prioritizing in vitro mechanistic data (e.g., enzyme inhibition assays), and validating with in vivo models using standardized OECD guidelines .

Q. How can environmental fate studies for this compound be designed to assess bioaccumulation potential?

- Octanol-Water Partition Coefficient (Log Kow) : Predicted to be ~3.5–4.0 (based on 1-fluoronaphthalene Log Kow = 3.1), indicating moderate bioaccumulation .

- Photodegradation : UV/Vis spectra (λmax ~270–300 nm) guide light-stability experiments. Use HPLC to track degradation products .

- Biotic Degradation : Aerobic soil metabolism studies with isotopic labeling (¹⁴C) can quantify mineralization rates .

Methodological Guidance

Designing a toxicokinetic study for this compound:

- Dosing : Use radiolabeled (³H/¹⁴C) compound to track absorption/distribution .

- Tissue Sampling : Prioritize liver, lungs, and kidneys based on naphthalene-derivative toxicity profiles .

- Analytical Tools : Accelerator Mass Spectrometry (AMS) for ultra-trace metabolite detection .

Interpreting conflicting spectral data for nitro-fluorinated naphthalenes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。